4-(Thietan-3-yloxy)benzaldehyde
Description
Structure
3D Structure
Properties
CAS No. |
647033-02-1 |
|---|---|
Molecular Formula |
C10H10O2S |
Molecular Weight |
194.25 g/mol |
IUPAC Name |
4-(thietan-3-yloxy)benzaldehyde |
InChI |
InChI=1S/C10H10O2S/c11-5-8-1-3-9(4-2-8)12-10-6-13-7-10/h1-5,10H,6-7H2 |
InChI Key |
PCMONHNUJSIDBN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CS1)OC2=CC=C(C=C2)C=O |
Origin of Product |
United States |
Reactivity and Derivatization of 4 Thietan 3 Yloxy Benzaldehyde
Transformations at the Aldehyde Functionality of 4-(Thietan-3-yloxy)benzaldehyde
The aldehyde group is a key site of reactivity in this compound, readily undergoing a variety of chemical reactions.
Nucleophilic Addition Reactions
The electron-deficient carbonyl carbon of the aldehyde is susceptible to attack by nucleophiles. This fundamental reactivity allows for the formation of new carbon-carbon and carbon-heteroatom bonds.
Grignard Reactions: The addition of organomagnesium halides (Grignard reagents) to the aldehyde would produce secondary alcohols.
Cyanohydrin Formation: The reaction with hydrogen cyanide or a cyanide salt in the presence of acid yields a cyanohydrin, introducing both a hydroxyl and a cyano group.
Wittig Reaction: The Wittig reaction, involving a phosphonium (B103445) ylide, can be employed to convert the carbonyl group into an alkene, offering a powerful method for carbon-carbon double bond formation.
Condensation Reactions
Condensation reactions involving the aldehyde functionality are common methods for synthesizing various derivatives, often with biological or material science applications. These reactions typically involve the formation of a new double bond through the elimination of a water molecule.
Imine Formation: Reaction with primary amines leads to the formation of imines (Schiff bases).
Oxime Formation: Treatment with hydroxylamine (B1172632) results in the corresponding oxime.
Hydrazone Formation: Reaction with hydrazine (B178648) or its derivatives (e.g., 2,4-dinitrophenylhydrazine) yields hydrazones.
A related three-component condensation reaction has been developed using β-ketonitriles, 4-fluorobenzaldehyde, and secondary cyclic amines. mdpi.com The proposed mechanism involves an initial Knoevenagel condensation followed by an aromatic nucleophilic substitution of the fluorine atom. mdpi.com
| Reactant 1 | Reactant 2 | Reactant 3 | Product Type | Key Reaction |
| β-Ketonitrile | 4-Fluorobenzaldehyde | Secondary Cyclic Amine | Substituted Furan | Three-Component Condensation |
Reduction and Oxidation Reactions of the Carbonyl Group
The oxidation state of the aldehyde's carbonyl group can be readily altered through reduction or oxidation.
Reduction: The aldehyde can be reduced to a primary alcohol, (4-(thietan-3-yloxy)phenyl)methanol, using various reducing agents such as sodium borohydride (B1222165) or lithium aluminum hydride. The hydrosilylation of aldehydes using polymethylhydrosiloxane (B1170920) (PMHS) in the presence of potassium carbonate is another effective method for reduction to the corresponding alcohols. researchgate.net
Oxidation: Oxidation of the aldehyde group yields the corresponding carboxylic acid, 4-(thietan-3-yloxy)benzoic acid. Benzaldehyde (B42025) itself is known to undergo autoxidation to benzoic acid when exposed to air. researchgate.net This process can be inhibited by the presence of alcohols like benzyl (B1604629) alcohol, which intercept key radical intermediates. researchgate.net
Reactivity of the Thietane (B1214591) Ring System in this compound
The thietane ring, a four-membered heterocycle containing a sulfur atom, also possesses distinct reactivity that can be exploited for further molecular modifications.
Ring-Opening Reactions and Subsequent Functionalization
The strained nature of the thietane ring makes it susceptible to ring-opening reactions under certain conditions, providing a pathway to linear sulfur-containing compounds that can be further functionalized.
Oxidation and Reduction of the Thietane Sulfur Atom
The sulfur atom in the thietane ring can exist in different oxidation states.
Oxidation: The thietane sulfur can be oxidized to form a thietane-1-oxide (sulfoxide) or a thietane-1,1-dioxide (sulfone). researchgate.net The oxidation of various thietanyl derivatives has been achieved using reagents like peracetic acid or potassium permanganate. researchgate.net The resulting sulfoxides can exist as mixtures of cis/trans isomers. researchgate.net
Reduction: Thietane 1,1-dioxides can be reduced back to the corresponding thietane using strong reducing agents like lithium aluminum hydride. thieme-connect.de
| Starting Material | Reagent | Product | Reaction Type |
| Thietane Derivative | Peracetic Acid/Potassium Permanganate | Thietane-1-oxide/Thietane-1,1-dioxide | Oxidation |
| Thietane 1,1-Dioxide | Lithium Aluminum Hydride | Thietane | Reduction |
Aromatic Substitution Reactions on the Benzaldehyde Moiety of this compound
The benzaldehyde ring in this compound is susceptible to electrophilic aromatic substitution reactions. The reactivity and regioselectivity of these substitutions are governed by the electronic properties of the substituents on the aromatic ring: the formyl group (-CHO) and the thietan-3-yloxy group (-O-thietane).
The formyl group is a meta-directing deactivator due to its electron-withdrawing nature. Conversely, the alkoxy group (thietan-3-yloxy) is an ortho-, para-directing activator because the lone pairs on the oxygen atom can be delocalized into the benzene (B151609) ring, stabilizing the arenium ion intermediate formed during electrophilic attack at these positions. youtube.com In the case of this compound, the powerful activating and ortho-, para-directing effect of the alkoxy group is expected to dominate over the deactivating meta-directing effect of the aldehyde.
Therefore, electrophilic substitution reactions on this compound are predicted to occur primarily at the positions ortho to the thietan-3-yloxy group (positions 3 and 5). Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. youtube.comlibretexts.org
Table 1: Predicted Major Products of Electrophilic Aromatic Substitution on this compound
| Reaction | Reagents | Predicted Major Product(s) |
| Nitration | HNO₃, H₂SO₄ | 3-Nitro-4-(thietan-3-yloxy)benzaldehyde |
| Bromination | Br₂, FeBr₃ | 3-Bromo-4-(thietan-3-yloxy)benzaldehyde |
| Sulfonation | SO₃, H₂SO₄ | 3-Sulfo-4-(thietan-3-yloxy)benzaldehyde |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 3-Acyl-4-(thietan-3-yloxy)benzaldehyde |
While the thietan-3-yloxy group directs substitution to the ortho positions, the aldehyde group's deactivating nature may necessitate harsher reaction conditions compared to benzene or other activated aromatic compounds.
Nucleophilic aromatic substitution (SNAr) on the benzaldehyde ring of this compound is less likely as the ring is not sufficiently electron-deficient. SNAr reactions typically require the presence of strong electron-withdrawing groups, such as nitro groups, positioned ortho or para to a leaving group. researchgate.netnih.gov
Transition Metal-Catalyzed Cross-Coupling Reactions Utilizing this compound Derivatives
Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov Derivatives of this compound, particularly halogenated or boronic acid derivatives, can serve as valuable substrates in these transformations.
To utilize this compound in cross-coupling reactions, it would first need to be functionalized to introduce a suitable coupling partner, such as a halogen or a boronic acid/ester group. For instance, electrophilic bromination, as mentioned previously, would yield 3-bromo-4-(thietan-3-yloxy)benzaldehyde. This bromo-derivative could then participate in various palladium-catalyzed cross-coupling reactions.
Table 2: Potential Cross-Coupling Reactions of 3-Bromo-4-(thietan-3-yloxy)benzaldehyde
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |
| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄, base | Biaryl derivative |
| Heck Coupling | Alkene | Pd(OAc)₂, PPh₃, base | Alkenyl derivative |
| Sonogashira Coupling | Terminal alkyne | Pd(PPh₃)₄, CuI, base | Alkynyl derivative |
| Buchwald-Hartwig Amination | Amine | Pd₂(dba)₃, ligand, base | Arylamine derivative |
| Stille Coupling | Organostannane | Pd(PPh₃)₄ | Aryl or vinyl derivative |
These reactions would allow for the introduction of a wide range of substituents at the 3-position of the benzaldehyde ring, leading to a diverse library of complex molecules derived from this compound. The efficiency of these reactions would depend on the specific catalyst, ligands, and reaction conditions employed.
Stereoselective and Regioselective Functionalization of this compound
The aldehyde functional group in this compound is a key site for stereoselective and regioselective transformations.
Stereoselective Reactions:
The carbonyl carbon of the aldehyde is prochiral, meaning it can be converted into a chiral center. Stereoselective addition of nucleophiles to the aldehyde can be achieved using chiral reagents or catalysts. One common approach is the use of chiral auxiliaries, which are temporarily attached to the molecule to direct the stereochemical outcome of a subsequent reaction. nih.gov For example, reaction of the aldehyde with a chiral amine could form a chiral imine, which could then undergo diastereoselective nucleophilic addition. Subsequent hydrolysis would remove the chiral auxiliary, yielding an enantiomerically enriched secondary alcohol.
Another powerful method is the use of chiral catalysts for the enantioselective addition of organometallic reagents (e.g., organozincs, Grignard reagents) to the aldehyde. researchgate.net
Table 3: Examples of Potential Stereoselective Reactions of this compound
| Reaction Type | Chiral Inductor | Potential Product (after workup) |
| Asymmetric Reduction | Chiral borane (B79455) reagent (e.g., (R)-2-Methyl-CBS-oxazaborolidine) | (R)- or (S)-[4-(Thietan-3-yloxy)phenyl]methanol |
| Enantioselective Alkylation | Diethylzinc with a chiral catalyst (e.g., a chiral amino alcohol) | Enantiomerically enriched 1-[4-(Thietan-3-yloxy)phenyl]propan-1-ol |
| Asymmetric Aldol Reaction | Reaction with a ketone enolate in the presence of a chiral catalyst | Chiral β-hydroxy ketone derivative |
Regioselective Reactions:
Regioselectivity refers to the preference for a reaction to occur at one position over another. youtube.com In the context of this compound, regioselectivity is most relevant in reactions involving the aromatic ring. As discussed in section 3.3, the thietan-3-yloxy group directs electrophilic attack to the ortho positions (3 and 5). This inherent regioselectivity can be exploited to synthesize specific disubstituted derivatives.
Furthermore, in molecules with multiple reactive sites, regioselective reactions can be designed. For instance, if a second functional group were introduced onto the benzene ring, the choice of reagents and reaction conditions could potentially allow for selective reaction at either the aldehyde or the other functional group.
Despite a comprehensive search, there is currently no publicly available scientific literature detailing the specific applications of “this compound” in the synthesis of diverse heterocyclic compound libraries, the construction of advanced organic materials precursors, its use as a key intermediate for chemical biology research, or in the development of supramolecular systems and functional organic frameworks.
The search results did not provide any research findings, data, or examples of its utilization in the specific contexts outlined in the requested article structure. Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable information based on the current body of accessible research.
It is possible that research into the applications of this specific compound has not been published, is proprietary, or is still in its early stages. Further research in chemical databases and scientific journals may yield information in the future.
Computational and Theoretical Investigations of 4 Thietan 3 Yloxy Benzaldehyde
Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors (e.g., HOMO/LUMO, Electrostatic Potential)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of 4-(Thietan-3-yloxy)benzaldehyde. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding its reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity.
For substituted benzaldehydes, the nature of the substituent significantly influences the HOMO and LUMO energies. In the case of this compound, the ether-linked thietane (B1214591) group at the para position is expected to act as an electron-donating group through resonance, thereby increasing the energy of the HOMO and decreasing the HOMO-LUMO gap compared to unsubstituted benzaldehyde (B42025). This, in turn, would enhance the molecule's nucleophilicity.
The molecular electrostatic potential (MEP) surface is another crucial descriptor, which maps the charge distribution on the molecule's surface. For this compound, the MEP would show regions of negative potential (electron-rich) around the oxygen atom of the carbonyl group and the ether linkage, indicating sites susceptible to electrophilic attack. Conversely, positive potential (electron-poor) regions would be located around the hydrogen atoms.
Table 1: Calculated Electronic Properties of Substituted Benzaldehydes (Illustrative Data)
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| Benzaldehyde | -6.89 | -1.87 | 5.02 |
| 4-Methoxybenzaldehyde | -6.21 | -1.75 | 4.46 |
| This compound (Estimated) | -6.4 to -6.2 | -1.8 to -1.6 | 4.8 to 4.4 |
Note: The data for this compound is estimated based on trends observed for similar electron-donating groups. Actual values would require specific DFT calculations.
Conformational Analysis of this compound Using Molecular Mechanics and Density Functional Theory (DFT)
The conformational flexibility of this compound is primarily associated with the rotation around the C-O-C ether linkage and the orientation of the thietane ring. Conformational analysis using methods like molecular mechanics and DFT can identify the most stable conformers and the energy barriers between them. lumenlearning.comlibretexts.org
DFT calculations would likely reveal several low-energy conformers corresponding to different orientations of the thietane ring relative to the plane of the benzene (B151609) ring. The global minimum energy conformation would be the one that best balances steric hindrance and favorable electronic interactions. The relative energies of these conformers are crucial for understanding the molecule's behavior in solution and its ability to bind to biological targets.
Mechanistic Studies of Reactions Involving this compound via Computational Modeling
Computational modeling is a valuable tool for investigating the mechanisms of reactions involving aldehydes. nih.govcanterbury.ac.uk For this compound, reactions typically involve the aldehyde functional group, such as nucleophilic addition, condensation, and oxidation.
DFT calculations can be used to model the reaction pathways, identify transition states, and calculate activation energies. For instance, in a nucleophilic addition reaction, computational studies can elucidate the trajectory of the incoming nucleophile and the subsequent formation of a tetrahedral intermediate. The presence of the electron-donating 4-(Thietan-3-yloxy) group would likely influence the reactivity of the aldehyde group.
Mechanistic studies of similar substituted benzaldehydes have shown that the nature of the substituent can affect both the thermodynamics and kinetics of a reaction. nih.gov Computational modeling of reactions involving this compound would provide a detailed understanding of the role of the thietane-containing substituent in modulating the reaction mechanism and selectivity.
Prediction of Spectroscopic Signatures and Molecular Properties Through Theoretical Methods
Theoretical methods can accurately predict various spectroscopic properties of this compound, which are essential for its characterization. fiveable.melibretexts.org
Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of the molecule. The IR spectrum of this compound would be characterized by a strong carbonyl (C=O) stretching band, typically around 1700 cm⁻¹. The presence of the ether linkage and the thietane ring would also give rise to characteristic C-O and C-S stretching vibrations. libretexts.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. For this compound, the aldehydic proton would appear at a downfield chemical shift (around 9-10 ppm). The aromatic protons would show a splitting pattern characteristic of a 1,4-disubstituted benzene ring. The protons and carbons of the thietane ring would have distinct chemical shifts that could be correlated with the molecule's conformation. libretexts.org
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra. Benzaldehyde and its derivatives typically exhibit π → π* and n → π* transitions. The 4-(Thietan-3-yloxy) substituent is expected to cause a red shift (bathochromic shift) in the absorption maxima compared to unsubstituted benzaldehyde due to the extension of the conjugated system.
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Key Feature | Predicted Value/Region |
| IR Spectroscopy | C=O Stretch | ~1700 cm⁻¹ |
| C-O-C Stretch | ~1250-1050 cm⁻¹ | |
| ¹H NMR Spectroscopy | Aldehydic Proton (CHO) | ~9.8-10.0 ppm |
| Aromatic Protons | ~7.0-7.9 ppm | |
| Thietane Protons | ~3.0-4.5 ppm | |
| ¹³C NMR Spectroscopy | Carbonyl Carbon (C=O) | ~190-195 ppm |
| Aromatic Carbons | ~115-165 ppm | |
| Thietane Carbons | ~25-70 ppm |
Note: These are predicted values and may vary slightly from experimental data.
Future Research Directions and Emerging Paradigms for 4 Thietan 3 Yloxy Benzaldehyde
Exploration of Asymmetric Synthesis Methodologies for Chiral 4-(Thietan-3-yloxy)benzaldehyde Derivatives
The introduction of chirality into drug candidates is a cornerstone of modern medicinal chemistry, often leading to improved potency and reduced off-target effects. While this compound itself is achiral, the synthesis of chiral derivatives, where stereocenters are introduced on the thietane (B1214591) ring or at the alpha-position to the aldehyde, represents a significant and valuable research avenue.
Future exploration in this area will likely focus on several key strategies:
Catalytic Asymmetric Synthesis of Thietane Precursors: A primary approach involves the enantioselective synthesis of a chiral thietan-3-ol (B1346918) intermediate. This could be achieved through various established asymmetric methods, which would then be followed by a Williamson ether synthesis with a suitable benzaldehyde (B42025) precursor like 4-fluorobenzaldehyde. Methodologies for the asymmetric synthesis of other four-membered rings could be adapted for this purpose.
Organocatalytic Approaches: Organocatalysis has emerged as a powerful tool for asymmetric synthesis. au.dk Chiral secondary amine catalysts, for instance, are known to activate aldehydes towards enantioselective functionalization at the α-position. au.dk This strategy could be applied to this compound to introduce a chiral center adjacent to the aromatic ring. Furthermore, chiral phosphoric acids or other organocatalysts could be investigated for domino reactions that construct the chiral thietane ring and attach the benzaldehyde moiety in a single, stereocontrolled operation. mdpi.com
Transition-Metal Catalyzed Asymmetric Reactions: Palladium-catalyzed asymmetric allylic alkylation has been successfully used for thietane 1,1-dioxides to create α-sulfonyl tetrasubstituted stereogenic centers with high enantioselectivity. nih.gov Adapting such transition-metal-catalyzed methods to create chiral centers in this compound derivatives is a promising direction. This could involve the asymmetric functionalization of the thietane ring or coupling reactions that generate a stereocenter.
The successful development of these asymmetric methodologies will provide access to a new library of enantioenriched building blocks, significantly expanding the utility of the this compound scaffold in the discovery of novel, stereochemically defined bioactive molecules.
Integration of this compound into Flow Chemistry and Automated Synthesis Platforms
To meet the increasing demand for chemical compounds in drug discovery and materials science, high-throughput and efficient synthesis methods are crucial. nih.gov Integrating the synthesis of this compound into flow chemistry and automated platforms offers significant advantages in terms of scalability, safety, and reproducibility. springerprofessional.deresearchgate.net
Flow Chemistry: Continuous flow processing allows for precise control over reaction parameters such as temperature, pressure, and reaction time, often leading to higher yields and purities compared to traditional batch methods. mtak.humdpi.com For the synthesis of this compound, a multi-step flow process could be envisioned:
Precursor Synthesis: The synthesis of key intermediates, such as thietan-3-ol from (1-chloromethyl)oxirane and a sulfur source nih.govbeilstein-journals.org, could be performed in a dedicated flow reactor.
In-line Purification: The integration of in-line purification techniques, such as liquid-liquid extraction or packed-bed scavenger resins, could deliver the final product in high purity without the need for traditional workup procedures. uc.pt
Automated Synthesis Platforms: Automated synthesis platforms, which combine robotics with chemical reactors, can accelerate the synthesis and screening of compound libraries. sigmaaldrich.comyoutube.com By programming the synthesis of this compound on such a platform, a variety of derivatives can be rapidly produced by simply changing the input building blocks. For example, an automated platform could be programmed to perform a series of reductive aminations or Wittig reactions on the aldehyde functional group of this compound, using a pre-loaded library of amines or phosphonium (B103445) ylides. sigmaaldrich.comsyrris.com This would enable the rapid generation of a diverse library of compounds for biological screening, significantly accelerating the drug discovery process. nih.govchemrxiv.org
The table below outlines potential reaction classes that could be implemented on an automated platform for the derivatization of this compound.
| Reaction Class | Reagents | Product Type |
| Reductive Amination | Primary/Secondary Amines, Reducing Agent | Substituted Amines |
| Wittig Reaction | Phosphonium Ylides | Alkenes |
| Aldol Condensation | Ketones/Aldehydes, Base/Acid | α,β-Unsaturated Carbonyls |
| Suzuki Coupling | Aryl Boronic Acids, Palladium Catalyst | Biaryls (after conversion of aldehyde to halide) |
| Amide Coupling | Amines, Coupling Reagents | Amides (after oxidation of aldehyde to acid) |
This table presents a conceptual overview of potential derivatizations amenable to automated synthesis platforms.
Opportunities for Photocatalysis and Electrocatalysis in this compound Transformations
Photocatalysis and electrocatalysis have emerged as powerful and sustainable tools in organic synthesis, enabling unique chemical transformations under mild conditions. nih.gov Applying these technologies to this compound could unlock novel reaction pathways for its derivatization.
Photocatalysis: Visible-light photoredox catalysis utilizes light energy to generate reactive radical intermediates from organic molecules. nih.gov The benzaldehyde moiety in this compound can be a substrate for various photocatalytic transformations. For instance, the enantioselective α-benzylation of aldehydes has been achieved through the merger of photoredox and organocatalysis. acs.org This approach could be used to introduce complex benzylic groups at the α-position of the aldehyde, creating valuable chiral building blocks.
Furthermore, aldehydes can themselves act as photoinitiators for certain transformations. nih.gov The photoreactivity of the benzaldehyde group could be exploited for C-H functionalization of the thietane ring or for cycloaddition reactions. acs.org
Electrocatalysis: Electrochemical synthesis offers a reagent-free method for oxidation and reduction, relying on electricity to drive chemical reactions. youtube.com The aldehyde group of this compound is redox-active and could be a target for electrosynthesis. For example, electrochemical pinacol coupling of aromatic aldehydes can produce 1,2-diols. nih.gov This could be used to dimerize this compound or to couple it with other aldehydes.
Electrocatalysis can also be used to generate reactive species for subsequent reactions. Anodic oxidation could be employed to generate radicals from precursors that could then add to the aldehyde or other parts of the molecule. Automated electrochemical flow platforms have been developed that could accelerate the optimization and library synthesis of such transformations. nih.gov
The table below summarizes potential photocatalytic and electrocatalytic transformations for this compound.
| Technology | Potential Transformation | Product Type |
| Photocatalysis | α-Alkylation/Benzylation | α-Substituted Aldehydes |
| Photocatalysis | Paternò-Büchi Reaction | Oxetanes |
| Electrocatalysis | Pinacol Coupling | 1,2-Diols |
| Electrocatalysis | Reductive Coupling | Alcohols, Alkanes |
| Electrocatalysis | C-H Functionalization | Derivatized Aromatic Ring |
This table illustrates prospective applications of photo- and electrocatalysis on the this compound scaffold.
Bio-Inspired Chemical Transformations and Biocatalytic Approaches for this compound Synthesis and Derivatization
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green and highly selective alternative to traditional chemical methods. nih.gov Exploring bio-inspired and biocatalytic routes for the synthesis and derivatization of this compound is a promising area for future research. Thietanes are found in some natural products, suggesting that enzymatic pathways for their formation and modification may exist. nih.govresearchgate.net
Enzymatic Synthesis: A key step in the synthesis of this compound is the formation of the thietane ring and the ether linkage. Enzymes such as halohydrin dehalogenases or epoxide hydrolases could potentially be engineered to perform asymmetric ring-opening of epoxides with a sulfur nucleophile to produce chiral thietane precursors. nih.gov Furthermore, enzymes could be employed for the stereoselective synthesis of a chiral thietan-3-ol, which could then be coupled to the benzaldehyde moiety.
Enzymatic Derivatization: The aldehyde functional group is a versatile handle for enzymatic transformations.
Ketoreductases (KREDs): A wide range of ketoreductases could be used for the asymmetric reduction of the aldehyde to a primary alcohol, providing access to chiral benzylic alcohols.
Aldolases: Aldolases could be used to catalyze the stereoselective addition of a nucleophile to the aldehyde, forming a new C-C bond and creating a chiral center. nih.gov
Transaminases: Transaminases could be employed to convert the aldehyde into a primary amine, a valuable functional group in medicinal chemistry.
The use of biocatalysis could lead to more sustainable and efficient synthetic routes, operating under mild conditions (aqueous media, room temperature) and often with exquisite chemo-, regio-, and stereoselectivity. nih.gov The discovery or engineering of enzymes capable of acting on thietane-containing substrates would be a significant breakthrough in this field.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
